

Olorofim: Application Notes and Protocols for In Vitro Experiments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **Olorofim** and comprehensive protocols for its preparation and use in various in vitro antifungal experiments.

Olorofim: Overview and Mechanism of Action

Olorofim (formerly F901318) is a novel antifungal agent belonging to the orotomide class. It exhibits potent activity against a wide range of filamentous fungi, including azole-resistant strains of Aspergillus. **Olorofim**'s unique mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. By blocking this pathway, **Olorofim** disrupts the synthesis of essential building blocks for DNA, RNA, and cell wall components, ultimately leading to fungal cell death.

Solubility of Olorofim

Olorofim is a hydrophobic compound with limited aqueous solubility. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution, which is then further diluted in the appropriate culture medium.

Table 1: Solubility of **Olorofim** in Common Solvents



Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	50 mg/mL (100.29 mM)[1]	Sonication is recommended to facilitate dissolution.[1] Some sources report solubility up to 100 mg/mL with sonication.[2] [3][4]
Water	0.0142 mg/mL (Predicted)[5]	

Storage: **Olorofim** powder should be stored at -20°C for long-term stability (up to 3 years).[1] [2] Stock solutions in DMSO should be stored at -80°C for up to 1 year to maintain stability.[1]

Preparation of Olorofim for In Vitro Experiments

The following is a general workflow for preparing **Olorofim** for use in in vitro antifungal susceptibility testing.

Caption: Workflow for **Olorofim** solution preparation.

Experimental Protocols Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI and EUCAST)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of **Olorofim** against filamentous fungi.

Materials:

Olorofim

- Dimethyl sulfoxide (DMSO), molecular biology grade
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0
- Sterile, 96-well flat-bottom microtiter plates



- · Fungal isolates for testing
- Sterile, saline (0.85%) with 0.05% Tween 80
- Spectrophotometer or plate reader (optional)
- Humidified incubator

Protocol:

- Preparation of Olorofim Stock Solution:
 - Aseptically prepare a stock solution of **Olorofim** in 100% DMSO at a concentration of 1.6 mg/mL (or a suitable concentration based on the expected MIC range).
 - Vortex and/or sonicate to ensure complete dissolution.
 - This stock solution can be stored in aliquots at -80°C.
- Preparation of Fungal Inoculum:
 - Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the appropriate temperature until sporulation is observed.
 - Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
 - Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
 - Adjust the conidial suspension to a concentration of 0.5-5 x 10⁶ conidia/mL using a hemocytometer or spectrophotometer.
 - Dilute this suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.
- Preparation of Microtiter Plates:

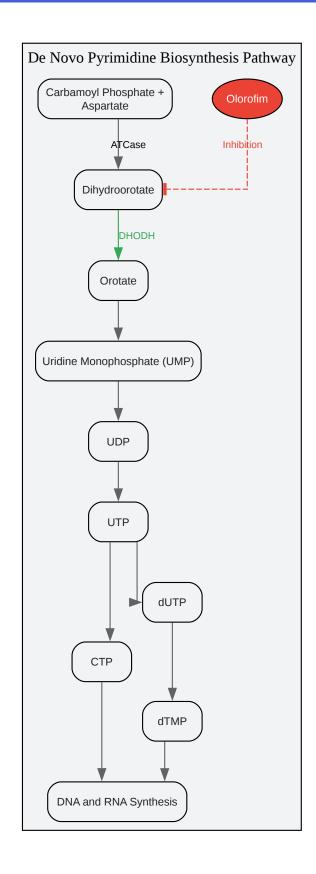


- Add 100 μL of RPMI 1640 medium to wells 2 through 11 of a 96-well plate.
- Prepare a starting concentration of **Olorofim** by diluting the stock solution in RPMI 1640.
 For example, to achieve a final starting concentration of 16 μg/mL, add a calculated volume of the 1.6 mg/mL stock to RPMI 1640.
- Add 200 μL of this starting Olorofim dilution to well 1.
- \circ Perform 2-fold serial dilutions by transferring 100 μ L from well 1 to well 2, mixing, then transferring 100 μ L from well 2 to well 3, and so on, up to well 10. Discard 100 μ L from well 10.
- Well 11 serves as the growth control (no drug). Well 12 can be used as a sterility control (medium only).
- Inoculation and Incubation:
 - \circ Add 100 µL of the final fungal inoculum to wells 1 through 11.
 - \circ The final volume in each well will be 200 μ L. The final concentration of **Olorofim** will range from your starting concentration down to a fraction of that. The final DMSO concentration should not exceed 1%.
 - Seal the plates or use a lid to prevent evaporation and incubate at 35-37°C for 24-72 hours, depending on the growth rate of the fungus.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of **Olorofim** that causes a significant inhibition of growth (typically ≥90%) compared to the drug-free growth control.
 - The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Signaling Pathway

Olorofim targets the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.





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Caption: Olorofim's inhibition of the DHODH enzyme.



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